molecular formula C17H15BrN4O B1679130 pd 174265

pd 174265

Cat. No.: B1679130
M. Wt: 371.2 g/mol
InChI Key: WUPUZEMRHDROEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PD 174265 is a potent, cell-permeable, reversible, and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has an inhibitory concentration (IC50) of 450 picomolar, making it highly effective in blocking the activity of EGFR . This compound is widely used in scientific research due to its ability to inhibit EGFR, which plays a crucial role in cell growth and proliferation.

Scientific Research Applications

PD 174265 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of EGFR and its downstream signaling pathways.

    Biology: Employed in cell biology to investigate the role of EGFR in cell growth, differentiation, and apoptosis.

    Medicine: Utilized in preclinical studies to evaluate its potential as an anti-cancer agent due to its ability to inhibit EGFR, which is often overexpressed in various cancers.

    Industry: Applied in the development of new therapeutic agents targeting EGFR and related pathways.

Mechanism of Action

Target of Action

PD 174265, also known as 4-[(3-Bromophenyl)amino]-6-propionylamidoquinazoline or N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide, is a potent, selective, and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others.

Mode of Action

This compound interacts with EGFR by inhibiting its tyrosine kinase activity . This inhibition prevents the autophosphorylation of the receptor, which is a critical step in the signal transduction cascade that leads to cell proliferation . The IC50 value of this compound for EGFR is 0.45 nM, indicating its high potency .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the EGFR signaling pathway . By inhibiting EGFR, this compound disrupts the downstream signaling pathways that lead to cell proliferation, survival, and other cellular functions. This disruption can lead to the inhibition of tumor growth, as EGFR is often overexpressed in various types of cancers .

Pharmacokinetics

This compound is soluble in DMSO to 100 mM . It is recommended to prepare and use solutions on the same day. If you need to make up stock solutions in advance, it is recommended to store the solution as aliquots in tightly sealed vials at -20°c . The compound is cell-permeable, active in vivo and in vitro .

Result of Action

As a result of its action, this compound exhibits antitumor activity . By inhibiting EGFR, it can prevent the proliferation of cancer cells that overexpress this receptor. This makes this compound a potential therapeutic agent for cancers that are characterized by EGFR overexpression .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Furthermore, the presence of other compounds or drugs can also influence the action of this compound through drug-drug interactions .

Biochemical Analysis

Biochemical Properties

PD 174265 plays a crucial role in biochemical reactions by inhibiting the tyrosine kinase activity of EGFR. This inhibition is highly selective and reversible, with an IC50 value of 0.45 nM . The compound interacts with the ATP-binding site of EGFR, preventing the phosphorylation of tyrosine residues on the receptor. This action blocks downstream signaling pathways that are essential for cell proliferation and survival . Additionally, this compound has been shown to be cell-permeable and active in both in vivo and in vitro settings .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. By inhibiting EGFR, it disrupts critical cell signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are involved in cell growth, differentiation, and survival . This disruption leads to reduced cell proliferation, induction of apoptosis, and inhibition of angiogenesis in cancer cells . Furthermore, this compound has been observed to influence gene expression and cellular metabolism, contributing to its antitumor activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of EGFR, thereby inhibiting its kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues on the receptor, which is a critical step in the activation of downstream signaling pathways . As a result, the compound effectively blocks the transmission of proliferative and survival signals within the cell . Additionally, this compound has been shown to induce changes in gene expression, further contributing to its antitumor effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under desiccating conditions and can be stored at -20°C for up to 12 months . Its stability in solution may vary, and it is recommended to prepare and use solutions on the same day whenever possible . Long-term studies have shown that this compound maintains its inhibitory effects on EGFR over extended periods, leading to sustained antitumor activity in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits EGFR activity and reduces tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including weight loss and organ toxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions result in the formation of metabolites that are subsequently excreted from the body . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme activity and cofactor availability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound is known to be cell-permeable, allowing it to effectively reach its target sites within the cell . Additionally, this compound may accumulate in certain tissues, influencing its localization and overall efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound is primarily localized to the cytoplasm, where it interacts with EGFR . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to its specific compartments within the cell . The subcellular distribution of this compound plays a key role in its ability to inhibit EGFR and exert its antitumor effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

PD 174265 is synthesized through a series of chemical reactions involving the formation of a quinazoline core structure. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

PD 174265 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide are employed for substitution reactions.

Major Products Formed

Comparison with Similar Compounds

PD 174265 is compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its high selectivity and potency as a reversible inhibitor of EGFR. Its reversible nature makes it a valuable tool for studying the dynamic regulation of EGFR signaling and for comparative studies with irreversible inhibitors.

Properties

IUPAC Name

N-[4-(3-bromoanilino)quinazolin-6-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O/c1-2-16(23)21-13-6-7-15-14(9-13)17(20-10-19-15)22-12-5-3-4-11(18)8-12/h3-10H,2H2,1H3,(H,21,23)(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPUZEMRHDROEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

N4-(3-bromophenyl)quinazoline-4,6-diamine (100 mg, 0.32 mmol), pyridine (0.3 mL), and DMAP (20 mg) were dissolved in 10 mL of anhydrous THF. The solution was cooled to 5° C. Propionyl chloride (33 mg, 0.35 mmol) was added to the reaction flask dropwise. Ice bath removed was removed, and the reaction mixture was stirred at room temperature and filtered. The filtrate was dried in vacuo to give a yellow solid. The yellow solid was dissolved in ethyl acetate, washed once with saturated Na2CO3, then with 10% acetic acid, and then with brine. The organic phase was dried, filtered, and stripped of solvent in vacuo to give a crude product which was purified by TLC to give the title compound as a whitish product.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
33 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 6-amino-4-[(3-bromophenyl)amino]quinazoline (157 mg, 0.5 mmol) in dry THF (3 mL) stirred under N2 at 25° C. was added dropwise propionyl chloride (0.05 mL, 0.58 mmol). A yellow solid formed at once. After 45 minutes the solid was collected by filtration and washed with ether and dried. Recrystallized from wet methanol afforded the desired product (97 mg, 47%), mp 265-266° C.
Quantity
157 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step Two
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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